N-Allyldihydronorlysergol

Description

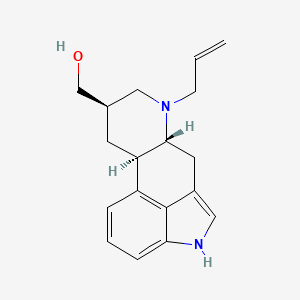

N-Allyldihydronorlysergol is a synthetic ergoline alkaloid derivative, structurally related to lysergol (C₁₆H₁₈N₂O), a naturally occurring compound in the ergot fungus family . The term "nor" indicates the removal of a methyl group from the parent lysergol structure, while "dihydro" signifies the reduction of a double bond. The addition of an allyl group (C₃H₅) at the nitrogen position distinguishes it from lysergol and other ergoline derivatives.

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C18H22N2O/c1-2-6-20-10-12(11-21)7-15-14-4-3-5-16-18(14)13(9-19-16)8-17(15)20/h2-5,9,12,15,17,19,21H,1,6-8,10-11H2/t12-,15-,17-/m1/s1 |

InChI Key |

JCVMBYRYZVZQJY-SRCQZFHVSA-N |

Isomeric SMILES |

C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |

Canonical SMILES |

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyldihydronorlysergol typically involves the alkylation of dihydronorlysergol with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-Allyldihydronorlysergol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Allyl halides with bases like potassium carbonate or sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Investigated for its potential effects on biological systems, including receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyldihydronorlysergol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of N-Allyldihydronorlysergol can be inferred through comparisons with related ergoline derivatives and allylated compounds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

*Inferred based on lysergol’s structure and allyl group addition.

Key Findings:

The N-allyl group introduces steric bulk and lipophilicity, which may influence receptor binding compared to N-methyl or unsubstituted analogs .

Synthetic Accessibility: Evidence from enantioselective allylation of indoles suggests that this compound could be synthesized with high regio- and stereochemical control using palladium or nickel catalysts . Characterization methods, such as ¹H/¹³C NMR and HRMS (referenced in supplementary materials of allied studies), are critical for confirming its structure .

Pharmacological Implications: While lysergol and its derivatives are known for serotonin receptor modulation, the allyl group in this compound may alter affinity for 5-HT₁A/₂A receptors, though specific data are absent in the provided evidence . Compared to unrelated compounds like neryl acetate (a fragrance compound), this compound’s ergoline backbone suggests central nervous system activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.